Scaffold Pharmacological Divergence: Dihydroquinazolinone Core Enables MAO-B Inhibition Not Accessible to Prazosin-Class Quinazolines
The 7,8-dihydroquinazolin-5(6H)-one scaffold has been independently validated as a productive template for human MAO-B inhibition. In a 2025 study, a library of 36 2-(phenylamino)-7,8-dihydroquinazolinone derivatives was synthesized and evaluated, yielding compounds with potent and selective hMAO-B inhibition (Ki in the nanomolar range) [1]. The target compound incorporates this identical dihydroquinazolinone core. In contrast, prazosin and its 4-amino-6,7-dimethoxyquinazoline analogs have not been reported to exhibit MAO-B inhibitory activity; their primary pharmacology is confined to α₁-adrenoreceptor antagonism [2]. This represents a fundamental target-class divergence driven by the core scaffold difference.
| Evidence Dimension | Primary pharmacological target engagement potential |
|---|---|
| Target Compound Data | Scaffold-level potential: hMAO-B Ki in nanomolar range demonstrated for 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives; specific data for target compound not yet reported |
| Comparator Or Baseline | Prazosin (2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline): no MAO-B inhibitory activity reported; primary pharmacology is α₁-adrenoreceptor antagonism |
| Quantified Difference | Scaffold-based target-class divergence: MAO-B (neurodegeneration) vs. α₁-adrenoceptor (cardiovascular) |
| Conditions | Recombinant human MAO-B enzyme assay; prazosin pharmacology established in functional rat tissue assays (vas deferens α₁A, spleen α₁B, aorta α₁D) and CHO cell binding assays [2] |
Why This Matters
For screening programs targeting neurodegenerative indications (Parkinson's, Alzheimer's), the dihydroquinazolinone scaffold offers a mechanistically distinct starting point that prazosin-class compounds cannot provide.
- [1] Pisani, L., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, in press. DOI: 10.1016/j.ejmech.2025.117345. View Source
- [2] Bolognesi, M.L., et al. (1998). Design, synthesis, and biological activity of prazosin-related antagonists. Role of the piperazine and furan units of prazosin on the selectivity for α₁-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 41(24), 4844–4853. DOI: 10.1021/jm9810654. View Source
